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Compound of Interest

Compound Name: MGCD-265

Cat. No.: B1683802 Get Quote

A detailed examination of two potent multi-targeted tyrosine kinase inhibitors, Glesatinib and

Sitravatinib, this guide offers a comparative analysis of their efficacy, mechanisms of action,

and relevant experimental data for researchers, scientists, and drug development

professionals. The following sections provide a comprehensive overview of preclinical and

clinical findings, detailed experimental protocols, and visual representations of their respective

signaling pathways.

Glesatinib (MGCD265) and Sitravatinib (MGCD516) are orally bioavailable, multi-targeted

tyrosine kinase inhibitors that have demonstrated significant potential in cancer therapy. While

both agents target the MET receptor tyrosine kinase, their broader kinase inhibition profiles and

primary mechanisms of action diverge, leading to distinct therapeutic applications. Glesatinib is

a spectrum-selective inhibitor of MET and AXL, with a unique Type II binding mode to MET that

allows it to overcome certain resistance mechanisms to Type I inhibitors.[1] Sitravatinib exhibits

a broader target profile, potently inhibiting TAM receptors (Tyro3, Axl, MerTK), VEGFR, and

other receptor tyrosine kinases, positioning it as a modulator of the tumor microenvironment

and a candidate for overcoming resistance to immune checkpoint inhibitors.[2]

Quantitative Data Summary
The following tables provide a structured comparison of the in vitro and in vivo efficacy of

Glesatinib and Sitravatinib based on available preclinical and clinical data.

Table 1: In Vitro Kinase Inhibition
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Compound Target IC50 (nmol/L) Reference

Glesatinib MET (wild-type) 19 [3]

AXL <75 [3]

MERTK <75 [3]

PDGFR family <75 [3]

VEGFR2 172 [3]

Sitravatinib AXL 1.5 - 20 [1]

MERTK 1.5 - 20 [1]

VEGFR 1.5 - 20 [1]

KIT 1.5 - 20 [1]

MET 1.5 - 20 [1]

Table 2: In Vitro Cellular Efficacy
Compound Cell Line

Genetic
Alteration

IC50 (µM) Reference

Glesatinib NCI-H1299 - 0.08 [4]

KB-C2 (P-gp

overexpressing)
- 5-10 [4]

SW620/Ad300

(P-gp

overexpressing)

- 5-10 [4]

HEK293/ABCB1

(P-gp

overexpressing)

- 5-10 [4]

Sitravatinib
Various solid

tumor cell lines

Variety of

phenotypes

Not specified, but

demonstrated

anti-proliferative

effects

[1]
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Table 3: In Vivo Efficacy in Xenograft Models
Compound Tumor Model Dosing Outcome Reference

Glesatinib

Hs746T

(METex14 del,

amplified)

60 mg/kg once

daily

Complete

regression of

medium-sized

tumors

[3]

LU2503 (NSCLC

PDX, METex14

del)

60 mg/kg once

daily

Marked tumor

regression
[3]

LU5381 (NSCLC

PDX, METex14

del)

60 mg/kg once

daily

Marked tumor

regression
[3]

Sitravatinib

Lung and

sarcoma

xenograft models

Not specified
Potent anti-tumor

activity
[1]

Table 4: Clinical Efficacy
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Compound Trial Identifier Cancer Type Key Findings Reference

Glesatinib
NCT00697632

(Phase I)

Advanced Solid

Tumors

ORR of 25.9% in

NSCLC patients

with MET/AXL

mutation or

amplification;

ORR of 30.0% in

a subset with

MET-activating

mutations. All 6

partial responses

were in patients

with MET exon

14 deletion

mutations.

[5]

Phase II

Advanced

NSCLC with

MET activating

alterations

Overall ORR of

11.8%; Median

PFS of 4.0

months; Median

OS of 7.0

months. The

study was

terminated early

due to modest

clinical activity.

[6]

Sitravatinib
NCT02219711

(Phase Ib)

Advanced Solid

Tumors

Overall ORR of

11.8% in Phase

1b. In patients

with NSCLC, the

ORR was 13.2%.

[1]

MRTX-500

(Phase 2, with

Nivolumab)

Advanced

NSCLC (post-

checkpoint

inhibitor)

ORR of 18%;

Median PFS of

5.7 months;

Median OS of

14.9 months.

[7]
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SAPPHIRE

(Phase 3, with

Nivolumab)

Advanced non-

squamous

NSCLC

Did not meet its

primary endpoint

of overall

survival.

[8]

Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted

by Glesatinib and Sitravatinib.
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Glesatinib's primary signaling pathway inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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